Product packaging for 1-(Propan-2-yl)cyclobutan-1-ol(Cat. No.:CAS No. 78386-42-2)

1-(Propan-2-yl)cyclobutan-1-ol

Cat. No.: B1660543
CAS No.: 78386-42-2
M. Wt: 114.19
InChI Key: QCLSNAOXCWQKHC-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclobutan-1-ol is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C7H14O, it features a cyclobutanol core, a four-membered carbocyclic ring system that is highly valued for its three-dimensionality and conformational restriction . This compound serves as a versatile synthetic building block or intermediate. The cyclobutane ring is a privileged scaffold found in various biologically active molecules and is increasingly used in drug discovery to access novel chemical space and improve the physicochemical properties of lead compounds . Researchers utilize this and similar cyclobutanol derivatives in methodologies such as transition metal-catalyzed reactions to construct more complex, functionalized cyclobutane structures, including cyclobutanecarboxamides, which are difficult to access by other means . The high ring strain of the cyclobutane ring can be leveraged to drive interesting and selective ring-functionalization reactions, enabling the preparation of polysubstituted cyclobutanes that are prevalent in natural products and pharmaceutical candidates . Application Notes: This compound is intended for use as a key intermediate in the development of new synthetic methodologies and for the exploration of new chemical entities in drug discovery programs. Please Note: This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B1660543 1-(Propan-2-yl)cyclobutan-1-ol CAS No. 78386-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLSNAOXCWQKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730495
Record name 1-(Propan-2-yl)cyclobutan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78386-42-2
Record name 1-(Propan-2-yl)cyclobutan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)cyclobutan-1-ol
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Reactivity and Transformation Pathways of 1 Propan 2 Yl Cyclobutan 1 Ol Derivatives

Ring Expansion Reactions and Mechanisms

Ring expansion reactions of cyclobutanols are powerful synthetic tools for constructing five- and six-membered ring systems, which are ubiquitous motifs in organic chemistry. These transformations leverage the release of ring strain as a thermodynamic driving force.

Oxidative Ring Expansions: Formation of Enlarged Cyclic Systems (e.g., Dioxanes)

Cyclobutanols can undergo an oxidative ring expansion to yield functionalized 1,2-dioxanes. This transformation can be achieved using a combination of a cobalt(II) catalyst, such as Co(acac)₂, and triplet oxygen (³O₂). nih.gov The reaction is initiated by the formation of a cyclobutoxy radical. This radical intermediate then undergoes a regioselective cleavage of the strained C-C bond, specifically the bond that leads to the most stable alkyl radical. nih.gov This regioselectivity is a key feature of the reaction. The resulting carbon-centered radical is then trapped by molecular oxygen to form a peroxy radical, which subsequently cyclizes to afford the 1,2-dioxanol product. nih.gov This method is particularly effective for secondary cyclobutanols but is also applicable to tertiary alcohols. nih.gov

The general mechanism proceeds as follows:

Initiation : A radical promoter, like Co(acac)₂, facilitates the formation of a cyclobutoxy radical from the cyclobutanol (B46151).

C-C Cleavage : The alkoxy radical promotes the regioselective homolytic cleavage of an adjacent C-C bond in the strained ring, forming a more stable γ-carbonyl radical.

Oxygen Trapping : The alkyl radical traps a molecule of triplet oxygen to form a peroxy radical.

Cyclization : The peroxy radical cyclizes to form the six-membered 1,2-dioxane ring.

Transition-Metal-Catalyzed Ring Expansions (e.g., Gold(I), Rh(II), Iron Catalysis)

Various transition metals catalyze the ring expansion of cyclobutanol derivatives, each operating through distinct mechanistic pathways to produce a range of carbocyclic and heterocyclic systems.

Gold(I) Catalysis : Cationic gold(I) complexes are effective catalysts for the rearrangement of 1-alkynylcyclobutanols into alkylidene cyclopentanones. The mechanism involves the π-activation of the alkyne by the gold(I) catalyst, which facilitates the migration of one of the cyclobutane (B1203170) C-C sigma bonds onto the activated alkyne. This process is stereospecific, meaning the stereochemistry of the starting cyclobutanol is transferred to the product.

Rhodium(II) Catalysis : Dirhodium(II) catalysts can facilitate the ring expansion of ortho-cyclobutanol-substituted aryl azides to generate medium-sized N-heterocycles. acs.org This reaction proceeds through the formation of a rhodium N-arylnitrene intermediate, which then triggers the ring-enlarging transformation. acs.org Another rhodium-catalyzed approach involves the enantioselective insertion of a carbenoid carbon into a C-C bond of cyclobutanols to afford highly substituted cyclopentanols. thieme-connect.com

Iron Catalysis : Iron salts, such as FeBr₃, have been shown to catalyze the ring expansion of cyclobutanol derivatives with an aminating reagent (MsONH₃OTf) to produce 1-pyrrolines. acs.orgorganic-chemistry.orgacs.org This one-pot reaction involves the formation of a C-N bond and a C=N bond under mild conditions. organic-chemistry.orgacs.org The proposed mechanism suggests that the reaction is initiated by the dehydration of the cyclobutanol, followed by an iron-catalyzed aminative ring expansion. organic-chemistry.org This method provides an efficient route to valuable five-membered nitrogen heterocycles. organic-chemistry.orgacs.org

Table 1: Overview of Transition-Metal-Catalyzed Ring Expansions

Catalyst System Substrate Type Product Type Key Mechanistic Feature
Gold(I) Complexes 1-Alkynylcyclobutanols Alkylidene Cyclopentanones π-Activation of alkyne followed by C-C bond migration
Rh₂(II) Complexes o-Cyclobutanol-aryl azides Medium-sized N-Heterocycles Formation of a Rh-N-arylnitrene intermediate
FeBr₃ / MsONH₃OTf Cyclobutanols 1-Pyrrolines Dehydration followed by aminative ring expansion

Photoinduced and Photoredox-Catalyzed Ring Expansion Processes

Visible-light photoredox catalysis offers a mild and efficient pathway for the ring expansion of cyclobutanol derivatives. For instance, the coupling of alkenylcyclobutanols with aryldiazonium salts can be achieved using a suitable photocatalyst under visible light irradiation. This process involves an arylation event coupled with a ring expansion to yield functionalized cyclic ketones. The reaction is operationally simple and proceeds under gentle conditions, avoiding the need for harsh reagents.

Acid-Catalyzed Rearrangements Involving Ring Opening and Expansion

Both Brønsted and Lewis acids can promote the rearrangement of tertiary cyclobutanols through pathways involving carbocation intermediates. The reaction is typically initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a cyclobutyl carbocation. This strained carbocation is highly prone to rearrangement. One of the C-C bonds adjacent to the cationic center can migrate, leading to a ring-expanded cyclopentyl carbocation. youtube.com This new, more stable carbocation can then be trapped by a nucleophile or undergo elimination to form a stable product. Lewis acids, such as thulium(III) trifluoromethanesulfonate, have been used to catalyze tandem cyclizations through a ring-expansion strategy of tertiary cycloalkanols with propargyl alcohols, ultimately forming complex polycyclic systems. acs.org

Carbon-Carbon Bond Activation and Cleavage Strategies

The high ring strain of cyclobutanols (approximately 26 kcal/mol) makes them ideal substrates for transition-metal-catalyzed C-C bond activation. This strategy provides a powerful method for forging new bonds and constructing complex molecular frameworks by cleaving the cyclobutane ring.

Mechanistic Principles of Catalytic C-C Bond Cleavage in Cyclobutanols (e.g., Rhodium, Iridium, Palladium)

Transition metals like rhodium, iridium, and palladium can insert into the C-C bonds of cyclobutanols, initiating a cascade of reactions. The primary mechanism often involves the formation of a metal alkoxide followed by β-carbon elimination.

Rhodium Catalysis : Rhodium(I) complexes are widely used for C-C bond cleavage reactions. researchgate.net The catalytic cycle typically begins with the coordination of the cyclobutanol's hydroxyl group to the rhodium center. This is followed by a β-carbon elimination step, where the metal inserts into one of the adjacent C-C bonds, cleaving the four-membered ring to form a five-membered rhodacyclopentanone intermediate. nih.govnih.gov This intermediate can then undergo various transformations, such as proto-demetalation, to yield acyclic ketones with newly formed stereocenters. acs.orgsemanticscholar.org

Iridium Catalysis : While mechanistically related to rhodium, iridium-catalyzed cleavage of cyclobutanols can proceed through a different pathway. researchgate.net Deuteration studies and DFT calculations suggest a mechanism involving the initial formation of an Ir(III) hydride intermediate. researchgate.net This is followed by a β-carbon elimination (C-C bond activation) and subsequent reductive C-H elimination to furnish the ring-opened product. researchgate.net This distinct mechanism allows for different reactivity and selectivity compared to rhodium catalysts.

Palladium Catalysis : Palladium catalysts are also highly effective for C-C bond cleavage. The process typically starts with the formation of a palladium(II) alkoxide from the cyclobutanol. This intermediate then undergoes β-carbon elimination to open the ring, forming a σ-alkylpalladium(II) species. nih.govnih.gov This intermediate is versatile and can participate in subsequent reactions like reductive elimination or further bond cleavage. acs.orgresearchgate.net In some cases, a remarkable twofold C-C bond cleavage has been observed, leading to a formal [2+2]-retrocyclization, which breaks down the cyclobutanol into smaller fragments like styrene and acetophenone derivatives. nih.govacs.orgsemanticscholar.org

Table 2: Mechanistic Comparison of C-C Bond Cleavage

Metal Catalyst Key Intermediate(s) Primary Mechanistic Step Common Outcome
Rhodium(I) Rhodacyclopentanone β-Carbon Elimination γ-Substituted Ketones
Iridium(I/III) Ir(III) Hydride β-Carbon Elimination from Ir(III) β-Chiral Ketones
Palladium(II) σ-Alkylpalladium(II) β-Carbon Elimination γ-Arylated Ketones, Retrocyclization Products

Formal [2+2]-Retrocyclization Reactions and their Synthetic Implications

The formal [2+2]-retrocyclization of cyclobutanol derivatives represents a significant transformation, enabling the cleavage of two Csp³–Csp³ bonds in a single reaction. acs.org This process has been observed in the presence of a palladium catalyst, specifically palladium(II) acetate (B1210297) [Pd(OAc)₂], promoted by a bulky biaryl phosphine ligand such as JohnPhos. acs.orgnih.gov The reaction effectively breaks down the cyclobutanol ring structure into simpler, synthetically useful molecules. nih.gov

A key synthetic implication of this reaction is the use of the cyclobutanol moiety as a "masked acetyl group". nih.gov This allows for the protection of an acetyl functional group while other parts of the molecule undergo reactions under harsh conditions that an acetyl group would not typically withstand, such as the addition of strong nucleophiles like organolithium reagents. nih.gov Once the other synthetic steps are complete, the palladium-catalyzed retrocyclization can be employed to reveal the acetyl group. nih.gov

Table 1: Palladium-Catalyzed Formal [2+2]-Retrocyclization of a Tertiary Cyclobutanol

Reactant Catalyst System Key Transformation Products Synthetic Utility

Radical-Mediated Ring-Opening Processes (e.g., Fluorination)

Radical-mediated ring-opening reactions provide a direct pathway for the functionalization of cyclobutanols, converting them into valuable γ-substituted ketones. thieme-connect.comresearchgate.netepa.gov This transformation leverages the ring strain of the cyclobutanol scaffold, which facilitates the C-C bond cleavage. researchgate.net The general mechanism involves the generation of a cyclobutyloxy radical from the tertiary alcohol. This highly reactive intermediate undergoes a rapid β-scission, or ring-opening, to relieve the ring strain, forming a more stable alkyl radical. nih.govdntb.gov.ua This alkyl radical is then trapped by a functionalizing agent, such as a halogen source, to yield the final product. thieme-connect.comepa.gov

Various catalytic systems have been developed to achieve these transformations, allowing for diverse functional groups to be introduced. epa.gov

Fluorination, Chlorination, and Bromination : Silver-catalyzed systems are effective for the introduction of halogen atoms. thieme-connect.comepa.gov For example, using a silver catalyst in conjunction with a fluorine source like Selectfluor leads to the formation of γ-fluoroketones. thieme-connect.com

Azidation : Manganese-catalyzed reactions have been developed for the ring-opening azidation of cyclobutanols, providing a route to γ-azido ketones. thieme-connect.comepa.gov

Hydrazination : An efficient manganese-promoted hydrazination of cyclobutanols has also been disclosed, which proceeds through a cyclic C-C bond cleavage under mild conditions to afford alkyl hydrazines. nih.gov

These radical processes offer a powerful tool for converting readily available cyclobutanols into linearly functionalized ketones, which are versatile intermediates in organic synthesis. thieme-connect.comresearchgate.net

Table 2: Catalytic Systems for Radical-Mediated Ring-Opening of Cyclobutanols

Catalyst Type Functionalization Typical Reagents Product Reference
Silver (Ag) Fluorination, Chlorination, Bromination Selectfluor (for F), NCS (for Cl), NBS (for Br) γ-Halo Ketone thieme-connect.comepa.gov
Manganese (Mn) Azidation Azide (B81097) source γ-Azido Ketone thieme-connect.comepa.gov

Other Significant Rearrangement Reactions

Pinacol-Type Rearrangements of 1,2-Diol Analogues Derived from Cyclobutanols

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (or vicinal diol) into a carbonyl compound, typically a ketone. wikipedia.orgchemistrysteps.comsynarchive.com When this rearrangement is applied to 1,2-diol systems derived from cyclobutanes, it can serve as a powerful method for ring expansion, transforming the four-membered ring into a five-membered one. organic-chemistry.org

The mechanism for the pinacol rearrangement begins with the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com Departure of the water molecule generates a carbocation. chemistrysteps.com The crucial step is the subsequent 1,2-migration of an alkyl group from the adjacent carbon to the carbocation center. wikipedia.orgorganic-chemistry.org This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. chemistrysteps.com

In the context of a 1-(1-hydroxyalkyl)cyclobutanol system, the initial carbocation forms at the exocyclic position. The subsequent rearrangement can involve the migration of one of the cyclobutane ring carbons. This ring-expansion is highly favorable as it relieves the inherent angle and torsional strain of the cyclobutane ring, leading to the formation of a more stable cyclopentanone (B42830) derivative. organic-chemistry.org The regioselectivity of the rearrangement, meaning which group migrates, is determined by the migratory aptitude of the groups on the adjacent carbon and the stability of the carbocation formed. wikipedia.orgresearchgate.net

Alkyl Migration and Carbocation Rearrangements in Cyclobutanol Systems

Cyclobutanol systems are prone to carbocation rearrangements, most notably those involving alkyl migrations that result in ring expansion. chemistrysteps.com These transformations, often classified as Wagner-Meerwein rearrangements, are driven by the formation of a more stable carbocation and the relief of ring strain. wikipedia.orglibretexts.org

The process is typically initiated by treating the cyclobutanol with acid. Protonation of the hydroxyl group followed by the elimination of a water molecule generates a carbocation adjacent to the cyclobutane ring. lumenlearning.com While this initial carbocation might be secondary or tertiary, it can undergo a rapid rearrangement to a more stable species. chemistrysteps.com

In these systems, a 1,2-alkyl shift occurs where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. libretexts.org This concerted step expands the strained four-membered ring into a less strained, more stable five-membered ring, forming a cyclopentyl carbocation. chemistrysteps.comlibretexts.org The driving force for this ring expansion is the significant release of angle and torsional strain associated with the cyclobutane ring. libretexts.org The resulting rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene, leading to a variety of cyclopentane (B165970) derivatives. libretexts.orglumenlearning.com Such rearrangements are common in organic synthesis and are a key consideration when predicting the products of reactions involving cyclobutanol substrates under acidic conditions. lumenlearning.comlibretexts.org

Table 3: Chemical Compounds Mentioned

Compound Name
1-(Propan-2-yl)cyclobutan-1-ol
Palladium(II) acetate
JohnPhos
Styrene
Acetophenone
Selectfluor
γ-fluoroketone
γ-azido ketone
Alkyl hydrazine
Azodicarboxylate
Pinacol
Pinacolone

Synthetic Utility of 1 Propan 2 Yl Cyclobutan 1 Ol As a Versatile Synthon in Organic Chemistry

Enabling Access to Diverse Functionalized Cyclic Systems (e.g., Cyclopentanones, Cyclohexanones)

The ring strain inherent in cyclobutane (B1203170) derivatives like 1-(propan-2-yl)cyclobutan-1-ol makes them excellent precursors for ring expansion reactions to generate larger, more stable cyclic systems. mdpi.comnih.govresearchgate.net These transformations often proceed with high regio- and stereoselectivity, providing a reliable route to functionalized cyclopentanones and cyclohexanones.

One common strategy involves the acid-catalyzed or metal-mediated rearrangement of the cyclobutanol (B46151). For instance, treatment of alkenyl cyclobutanols with a selenium source can trigger a catalyst-free selenylation/semipinacol rearrangement cascade to produce β-selenylated cyclopentanones. georganics.sk Similarly, Lewis acid treatment of appropriately substituted cyclobutyl ketones can induce a ring enlargement to yield cis-hydrindanones with high stereoselectivity. researchgate.net

Another approach involves the regioselective ring expansion of cycloadducts derived from cyclobutenones. These adducts, bearing the strained four-membered ring, can be converted into the corresponding cyclopentanones, lactones, or lactams through straightforward synthetic steps. mdpi.comnih.gov

Table 1: Examples of Cyclobutanol Ring Expansion Reactions

Starting Material Reagents/Conditions Product Yield
1-Arylsubstituted cyclobutanols Silver catalyst, SelectFluor γ-fluorinated ketones N/A
Alkenyl cyclobutanols Selenylation reagents β-selenylated cyclopentanones N/A
Cyclohexene-annelated acetylcyclobutane Ethylaluminum dichloride cis-hydrindanone derivative 93%

This table presents generalized examples of reactions applicable to cyclobutanol derivatives.

Pathways to Nitrogen-Containing Heterocyclic Architectures (e.g., Pyrrolines, Chromanes, Indolines)

The reactivity of cyclobutanols extends to the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. organic-chemistry.org A notable application is the synthesis of 1-pyrrolines through the ring expansion of cyclobutanol derivatives. organic-chemistry.orgacs.orgacs.orgorganic-chemistry.org

An iron-catalyzed, one-pot procedure has been developed for the synthesis of 1-pyrrolines from cyclobutanols using an aminating reagent like MsONH₃OTf. organic-chemistry.orgacs.orgacs.org This method achieves C-N and C=N bond formation via a ring expansion mechanism under mild conditions, accommodating a variety of functional groups and affording the desired pyrroline (B1223166) derivatives in moderate to good yields. organic-chemistry.orgacs.org Mechanistic studies suggest the reaction proceeds through the dehydration of the cyclobutanol, followed by an iron-catalyzed aminative ring expansion. organic-chemistry.org

While direct pathways from this compound to chromanes are less commonly reported, the general reactivity of cyclobutanes can be applied to construct fused heterocyclic systems. The synthesis of indolines, another important class of nitrogen heterocycles, can be achieved through various strategies, including the intramolecular amination of C-H bonds and cycloaddition reactions. organic-chemistry.orgnih.gov Cyclobutane-fused polycyclic indoline derivatives have also been synthesized using photocatalysis. researchgate.net

Table 2: Synthesis of 1-Pyrrolines from Cyclobutanol Derivatives

Cyclobutanol Substrate Catalyst Aminating Reagent Product Yield Range
Various 1-arylcyclobutanols FeBr₃ MsONH₃OTf 2-Aryl-1-pyrrolines 40-77%
Cyclobutanols with alcohol/ester groups FeBr₃ MsONH₃OTf Functionalized 1-pyrrolines 54-59%

Data generalized from studies on various cyclobutanol derivatives. organic-chemistry.orgacs.org

Cyclobutanol Moieties as Masked Functional Groups in Convergent Synthesis

In the context of multi-step convergent synthesis, the protection and deprotection of functional groups is a critical consideration. The cyclobutanol moiety can serve as a masked functional group, specifically as a precursor to a ketone. acs.orgnih.gov This strategy is particularly useful when a ketone, such as an acetyl group, would not be stable under the reaction conditions required for other transformations in the synthetic sequence.

A palladium-catalyzed formal [2+2]-retrocyclization has been demonstrated to unmask the ketone functionality from a tertiary cyclobutanol. acs.orgnih.gov This process involves the cleavage of two Csp³–Csp³ bonds. The cyclobutanol group can withstand harsh conditions, such as the use of strong reducing agents like LiAlH₄ or strong nucleophiles like n-BuLi, which would readily react with an unprotected ketone. acs.orgnih.gov Once the other necessary transformations are complete, the cyclobutanol can be smoothly converted back to the acetyl group under palladium catalysis. This masking strategy enhances the efficiency and versatility of complex molecule synthesis by allowing for transformations on other parts of the molecule without interference from a reactive carbonyl group. acs.orgnih.gov

Application in Stereocontrolled Construction of Complex Organic Molecules

The stereocontrolled synthesis of complex molecules is a central goal of organic chemistry, and chiral cyclobutane derivatives are valuable synthons for this purpose. nih.govchemistryviews.org The rigid, four-membered ring can be used to control the stereochemical outcome of reactions, and various methods have been developed for the enantiocontrolled synthesis and functionalization of cyclobutane derivatives. mdpi.comnih.gov

Cascade reactions involving asymmetric allylic etherification and [2+2] photocycloaddition have been developed to produce enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivity. nih.govchemistryviews.org These methods allow for the rapid construction of complex chiral scaffolds from simple starting materials. nih.gov Furthermore, the stereoinformation present in a chiral cyclobutane precursor can be effectively transferred during subsequent transformations. For example, the stereoselective synthesis of cyclobutanes from pyrrolidines has shown that the stereochemistry of the starting material can be transferred to the product with high fidelity. nih.gov

The cyclobutyl moiety itself can act as a chiral inducer. In the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral cyclobutyl dehydro amino acids, the cyclobutane ring directs the approach of the reagent, leading to the formation of cyclopropanes as single diastereomers. doi.org This demonstrates the utility of the cyclobutane scaffold in directing the stereochemistry of adjacent reacting centers, a crucial aspect in the total synthesis of complex natural products and bioactive molecules. nih.govnih.gov

Perspectives and Future Directions in the Research of 1 Propan 2 Yl Cyclobutan 1 Ol

Emerging Areas of Research in Cyclobutanol (B46151) Chemistry

The field of cyclobutanol chemistry is experiencing a renaissance, driven by the unique reactivity imparted by the strained four-membered ring. This strain can be harnessed to drive a variety of transformations that are not readily accessible with other alcohols. Key emerging areas include photocatalysis, novel ring-expansion reactions, and innovative C-C bond cleavage strategies.

Photocatalysis in Cyclobutanol Chemistry: Visible-light photocatalysis has become a powerful tool in organic synthesis, offering mild and selective methods for bond formation and cleavage. nih.govresearchgate.netnih.gov In the context of cyclobutanols, photocatalysis can initiate ring-opening or fragmentation reactions. For instance, the photooxidation of the aniline (B41778) nitrogen in N-cyclobutylanilines can trigger a C-C bond cleavage of the cyclobutane (B1203170) ring, leading to [4+2] annulation reactions with alkynes to form substituted cyclohexenes. nih.gov This type of reactivity, which leverages the strain of the cyclobutane ring, suggests that photocatalysis could be used to activate 1-(propan-2-yl)cyclobutan-1-ol for novel transformations. Another emerging area is the use of photocatalysis for [2+2] cycloadditions to synthesize cyclobutane scaffolds, which can then be converted to cyclobutanols. nih.govnih.govacs.org This approach allows for the construction of complex and densely functionalized cyclobutanes under mild conditions. nih.gov

Ring-Expansion Reactions: The inherent ring strain of cyclobutanols makes them excellent substrates for ring-expansion reactions, providing access to larger, often more synthetically useful, carbocycles and heterocycles. Recent advancements have demonstrated a range of catalytic systems for these transformations.

Palladium-catalyzed reactions: Palladium catalysts have been employed in the ring-expansion of cyclobutanols with 2-haloanilines to synthesize benzazepines and quinolines. rsc.org

Gold-catalyzed reactions: Cationic gold(I) complexes can catalyze the rearrangement of 1-alkynyl cyclobutanols into alkylidene cyclopentanones. acs.org

Photoredox catalysis: Visible-light photoredox catalysis enables the two-carbon ring expansion of 1-(indol-2-yl)cyclobutan-1-ols to cyclohexenones. acs.org

Cobalt-catalyzed oxidative ring expansion: Cyclobutanols can undergo an oxidative ring expansion with cobalt(II) acetate (B1210297) and triplet oxygen to yield 1,2-dioxanols. nih.gov

These methodologies highlight the versatility of cyclobutanols as synthons for more complex molecular architectures.

C-C Bond Cleavage Strategies: The strategic cleavage of C-C bonds in cyclobutanols, driven by the release of ring strain, is a cornerstone of their utility in synthesis. acs.orgdoaj.org Recent research has focused on developing new catalytic methods to control this reactivity. Manganese-catalyzed oxidative ring-opening of cyclobutanols allows for the introduction of cyano or ethynyl (B1212043) groups at the γ-position relative to a ketone. researchgate.net Furthermore, palladium catalysis has been shown to effect a formal [2+2]-retrocyclization of certain cyclobutanols, involving the cleavage of two Csp³–Csp³ bonds. acs.org This transformation highlights the potential of the cyclobutanol moiety to act as a masked acetyl group. acs.org Alkylation-terminated Catellani reactions have also been developed, utilizing the ring-opening of cyclobutanols via a β-carbon elimination process. nih.gov

Identification of Unexplored Reactivity Profiles for this compound

Based on the general reactivity patterns of cyclobutanols, several unexplored yet potentially fruitful areas of research for this compound can be identified. The presence of the isopropyl group and the tertiary nature of the alcohol are key features that would influence its reactivity.

Regioselectivity in Ring-Opening Reactions: A key question for this compound is the regioselectivity of its C-C bond cleavage. The four-membered ring has two distinct endocyclic C-C bonds adjacent to the hydroxyl-bearing carbon. The cleavage of these bonds would lead to different intermediates and, ultimately, different products.

Path A (Cleavage of the C1-C2/C1-C4 bond): This would generate a secondary radical or cation, which could be trapped by various reagents.

Path B (Cleavage of the C2-C3/C4-C3 bond): This is less likely under conditions that favor cleavage adjacent to the hydroxyl group.

The presence of the isopropyl group could sterically and electronically influence which bond is preferentially cleaved under different reaction conditions (e.g., radical, oxidative, or acid-catalyzed). Systematic studies are needed to map out this reactivity.

Semipinacol-Type Rearrangements: Acid-catalyzed rearrangement of this compound could potentially lead to either ring expansion or ring contraction, depending on the migratory aptitude of the adjacent groups. A plausible rearrangement would be the migration of a carbon from the cyclobutane ring to form a cyclopentanone (B42830) derivative. The alternative, migration of the isopropyl group, would lead to a different ketone. Investigating the factors that control the outcome of such rearrangements, including the choice of acid catalyst and solvent, would be a valuable area of study.

Table 1: Potential Unexplored Reactions of this compound

Reaction TypePotential Reagents/CatalystsExpected Product ClassKey Research Question
Photocatalytic C-C Cleavage/AnnulationIr or Ru photocatalyst, alkyneSubstituted cyclohexenesCan the tertiary alcohol be activated for radical formation and subsequent annulation?
Oxidative Ring ExpansionCo(acac)₂, O₂Substituted 1,2-dioxanesHow does the isopropyl group affect the stability and further reactions of the resulting 1,2-dioxanol?
Semipinacol RearrangementLewis or Brønsted acidsCyclopentanones or linear ketonesWhat is the migratory aptitude of the cyclobutyl carbon vs. the isopropyl group?
Palladium-Catalyzed Retro-CyclizationPd(OAc)₂/JohnPhosKetones (e.g., 3-methyl-2-butanone)Can the cyclobutanol act as a masked acetyl group under these conditions? acs.org

Development of Novel Methodologies for Cyclobutanol Synthesis and Transformation

Advances in the synthesis and transformation of cyclobutanols are critical for unlocking their full potential in organic chemistry. rsc.orgnih.gov While general methods exist, there is always a need for more efficient, selective, and sustainable approaches.

Synthesis of this compound and its Analogs: The classical synthesis of tertiary cyclobutanols involves the addition of an organometallic reagent (e.g., isopropyl magnesium bromide or isopropyllithium) to cyclobutanone (B123998). georganics.sk Cyclobutanone itself can be prepared through various methods, including the acid-catalyzed rearrangement of cyclopropylcarbinol followed by oxidation, or the reaction of diazomethane (B1218177) with ketene (B1206846). orgsyn.org

Future research could focus on developing more advanced synthetic routes. For example, enantioselective methods for the synthesis of chiral tertiary cyclobutanols are highly desirable. This could potentially be achieved through the asymmetric addition of organometallic reagents to cyclobutanone in the presence of a chiral ligand.

Novel Transformational Methodologies: The development of new catalytic systems that can effect novel transformations of cyclobutanols is a major research thrust.

Enantioselective Ring-Opening: The development of chiral catalysts that can induce an enantioselective ring-opening of prochiral cyclobutanols would be a significant advance. doaj.org

Catalyst-Free Transformations: Exploring catalyst-free conditions, such as thermally or photochemically induced reactions, could provide more sustainable routes to valuable products. georganics.sk For instance, selenylation/semipinacol rearrangement cascades of alkenyl cyclobutanols have been shown to proceed without a catalyst. georganics.sk

Flow Chemistry: The use of flow chemistry could enable better control over reaction parameters (temperature, pressure, reaction time) for highly reactive intermediates derived from cyclobutanol ring-opening, potentially leading to improved yields and selectivities.

Table 2: Methodologies for Cyclobutanol Synthesis and Transformation

MethodologyDescriptionPotential Application to this compoundReference
[2+2] PhotocycloadditionConstruction of the cyclobutane ring from two olefinic components using light.Synthesis of precursors to substituted cyclobutanones. nih.govnih.gov
Semipinacol Ring ExpansionRearrangement of vinylic cyclopropyl (B3062369) alcohols to cyclobutanones.An alternative route to substituted cyclobutanones. organic-chemistry.org
Asymmetric CatalysisUse of chiral catalysts to control the stereochemistry of reactions.Enantioselective synthesis or ring-opening of chiral cyclobutanol derivatives. doaj.org
ElectrochemistryUsing an electric current to induce ring-opening and cyclization.An alternative to chemical oxidants for ring-expansion reactions. georganics.sk

Q & A

Q. What synthetic strategies are effective for preparing 1-(Propan-2-yl)cyclobutan-1-ol, and how can reaction conditions be optimized?

The synthesis of cyclobutanol derivatives, including this compound, often employs GP3 methods involving brominated precursors and ketones. For example, 1-(6-Oxaspiro[2.5]oct-1-en-1-yl)cyclobutan-1-ol was synthesized via GP3 from 1,1,2-tribromo-6-oxaspiro[2.5]octane and cyclobutanone, yielding 70% under optimized conditions . Key parameters include temperature control (e.g., −78°C to room temperature for stepwise addition), solvent selection (e.g., THF for stability), and stoichiometric ratios. Optimization may involve adjusting equivalents of Grignard reagents or quenching agents to improve yields.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization typically involves:

  • 1H/13C NMR : Cyclobutanol derivatives exhibit distinct chemical shifts for cyclobutyl protons (δ ~1.5–3.0 ppm) and hydroxyl groups (δ ~1.0–2.5 ppm, broad) .
  • IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and cyclobutane ring vibrations (~900–1000 cm⁻¹) confirm structural motifs .
  • HRMS : Accurate mass analysis (e.g., m/z 140.1201 for C₇H₁₂O) validates molecular formula .
  • Chromatography : TLC or HPLC monitors purity, with retention times calibrated against standards.

Q. How do steric and electronic effects of the cyclobutyl and isopropyl groups influence the compound’s reactivity?

The cyclobutyl ring introduces strain (~26 kcal/mol), enhancing susceptibility to ring-opening reactions. The isopropyl group contributes steric hindrance, potentially slowing nucleophilic attacks at the hydroxyl-bearing carbon. Computational studies (e.g., DFT) can quantify these effects by comparing activation energies for reactions like dehydration or esterification with analogous compounds (e.g., cyclohexanol derivatives) .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields for cyclobutanol derivatives be resolved?

Yield variations (e.g., 43%–88% in similar GP3 syntheses ) may arise from:

  • Impurity profiles : Side reactions (e.g., over-bromination) generate byproducts; GC-MS or LC-MS can identify contaminants.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged reaction times may shift equilibria.
  • Catalyst efficiency : Transition metal catalysts (e.g., Pd for cross-couplings) require precise ligand tuning to minimize deactivation. Systematic DOE (Design of Experiments) approaches, varying parameters like catalyst loading and solvent polarity, can isolate critical factors.

Q. What mechanistic pathways explain the stereochemical outcomes of cyclobutanol functionalization?

For example, hydroxyl-directed epoxidation of this compound may proceed via chair-like transition states, where the hydroxyl group coordinates to the oxidizing agent (e.g., mCPBA). Stereoselectivity can be probed using deuterated analogs or chiral auxiliaries, with enantiomeric excess measured via chiral HPLC or NMR using shift reagents .

Q. How do computational models predict the compound’s behavior in supramolecular assemblies?

Molecular dynamics (MD) simulations can assess hydrogen-bonding propensity between the hydroxyl group and acceptors (e.g., carbonyls in host-guest systems). QM/MM hybrid methods may predict binding affinities in cyclodextrin inclusion complexes, highlighting the role of cyclobutane rigidity in stabilizing interactions .

Q. What strategies mitigate challenges in scaling up cyclobutanol syntheses for preclinical studies?

  • Continuous flow systems : Enhance heat/mass transfer for exothermic reactions (e.g., Grignard additions) .
  • Green chemistry : Replace halogenated solvents with ionic liquids or scCO₂ to improve sustainability .
  • Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progression, reducing batch failures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.